molecular formula C8H14O3 B1179858 (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol CAS No. 165197-71-7

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol

Cat. No.: B1179858
CAS No.: 165197-71-7
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Description

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol is a chemical compound belonging to the class of benzofurans. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the benzofuran ring, making it a saturated compound. The specific stereochemistry is denoted by the (3aS,6S,7aR) configuration, which describes the spatial arrangement of atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions to form the benzofuran core. Subsequent hydrogenation steps are employed to saturate the benzofuran ring, followed by stereoselective hydroxylation to introduce the diol functionality at the 3a and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and purity, often involving high-pressure hydrogen gas and controlled temperatures. The stereoselectivity is managed through the use of chiral catalysts or specific reaction conditions that favor the desired stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzofuran ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its diol groups and benzofuran core make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The benzofuran scaffold is known for its presence in various pharmacologically active compounds, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.

Mechanism of Action

The mechanism of action of (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran core can interact with hydrophobic pockets in proteins, influencing their conformation and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol: Unique due to its specific stereochemistry and diol functionality.

    Hexahydro-2H-1-benzofuran-3a,6-diol: Lacks the specific stereochemistry, leading to different biological and chemical properties.

    Tetrahydro-2H-1-benzofuran-3a,6-diol: Contains fewer hydrogen atoms, resulting in a less saturated structure.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCMOTVWVYIGFM-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CCO[C@@H]2C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Reactant of Route 2
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Reactant of Route 3
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Reactant of Route 4
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Reactant of Route 5
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol
Reactant of Route 6
(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol

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